molecular formula C5H6N2O3S B12922143 2-Methylpyrimidine-4-sulfonic acid

2-Methylpyrimidine-4-sulfonic acid

Cat. No.: B12922143
M. Wt: 174.18 g/mol
InChI Key: XCZRZNCJOVJCMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrimidine-4-sulfonic acid typically involves the reaction of 2-methylpyrimidine with sulfonating agents under controlled conditions. One common method includes the use of chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of automated systems for precise control of temperature, pressure, and reactant flow rates is crucial for optimizing the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyrimidine-4-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonamide derivatives, amines, and various substituted pyrimidine compounds .

Scientific Research Applications

2-Methylpyrimidine-4-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpyrimidine-4-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Uniqueness: 2-Methylpyrimidine-4-sulfonic acid stands out due to its sulfonic acid group, which imparts unique chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and specialty chemicals .

Properties

Molecular Formula

C5H6N2O3S

Molecular Weight

174.18 g/mol

IUPAC Name

2-methylpyrimidine-4-sulfonic acid

InChI

InChI=1S/C5H6N2O3S/c1-4-6-3-2-5(7-4)11(8,9)10/h2-3H,1H3,(H,8,9,10)

InChI Key

XCZRZNCJOVJCMV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)S(=O)(=O)O

Origin of Product

United States

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